Ethyl 2-((tert-butoxycarbonyl)(ethyl)amino)acetate
Description
Ethyl 2-((tert-butoxycarbonyl)(ethyl)amino)acetate (CAS: 222641-11-4) is a protected amino acid ester with a molecular formula of C₁₁H₂₁NO₄ and a molecular weight of 231.29 g/mol. Its structure features:
- An ethyl ester group (-COOEt) for enhanced solubility in organic solvents.
- A tert-butoxycarbonyl (Boc) protecting group on the amino nitrogen, which is acid-labile and widely used in peptide synthesis.
- An ethyl substituent on the amino group, increasing steric bulk and lipophilicity compared to simpler analogs .
This compound serves as a versatile intermediate in pharmaceuticals, particularly for synthesizing peptidomimetics and modified amino acids. Its Boc group ensures selective deprotection during multi-step reactions .
Properties
IUPAC Name |
ethyl 2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-6-12(8-9(13)15-7-2)10(14)16-11(3,4)5/h6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNPVJHZXYQVAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)OCC)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((tert-butoxycarbonyl)(ethyl)amino)acetate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Esterification: The protected amino acid is then esterified using ethanol and a suitable catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound involves scalable and cost-effective routes. One such method includes the use of commercially available starting materials and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((tert-butoxycarbonyl)(ethyl)amino)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Trifluoroacetic acid in dichloromethane for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Scientific Research Applications
Ethyl 2-((tert-butoxycarbonyl)(ethyl)amino)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of amino acid derivatives and their effects on biological systems.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 2-((tert-butoxycarbonyl)(ethyl)amino)acetate involves its role as a protected amino acid derivative. The Boc group provides stability and prevents unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in various chemical reactions, facilitating the formation of peptides and other compounds .
Comparison with Similar Compounds
Key Structural Variations and Properties
The table below compares the target compound with structurally related Boc-protected amino acid esters:
Drug Development
Biological Activity
Ethyl 2-((tert-butoxycarbonyl)(ethyl)amino)acetate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, synthesis, and biological properties, supported by relevant data and case studies.
Compound Overview
- Molecular Formula : CHNO
- Molecular Weight : 227.30 g/mol
- CAS Number : 347890-34-0
The compound features an ethyl ester group, a tert-butoxycarbonyl (Boc) protecting group, and an amino moiety, which are instrumental in its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Boc-protected amine : The reaction of ethyl acetate with tert-butoxycarbonyl chloride in the presence of a base.
- Amidation : Reacting the Boc-protected amine with ethyl chloroacetate to form the desired product.
- Purification : Utilizing chromatography techniques to isolate and purify the final compound.
Anticancer Properties
Research indicates that amino acid derivatives, including those similar to this compound, may exhibit significant anticancer activity. Compounds with amino and cyano groups have been studied for their ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : Potential inhibition of key enzymes involved in cancer cell metabolism.
- Case Study : A study on similar compounds demonstrated a dose-dependent inhibition of HCT-116 cancer cells, with IC50 values indicating moderate activity (IC50 = 0.66 µM) .
Antimicrobial Activity
This compound may also possess antimicrobial properties. Compounds with structural similarities have shown broad-spectrum antibacterial activity.
| Compound Name | Activity Type | Reference |
|---|---|---|
| Ethyl 2-aminoacetate | Antibacterial | |
| Methyl 2-(tert-butoxycarbonyl)aminoacetate | Antifungal |
Enzyme Interaction Studies
Interaction studies involving this compound focus on its reactivity with biological targets such as enzymes or receptors:
- Target Enzymes : Inhibitory effects on enzymes related to metabolic pathways in cancer cells.
- Research Findings : Similar compounds have shown inhibition of enzyme activity, which correlates with reduced cell viability in cancer models .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally related compounds is insightful:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Ethyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate | CHNO | Moderate anticancer activity |
| Ethyl 2-(cyanoethyl)-aminoacetate | CHNO | Broad-spectrum antibacterial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
